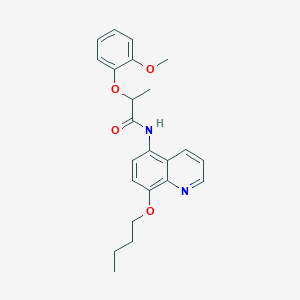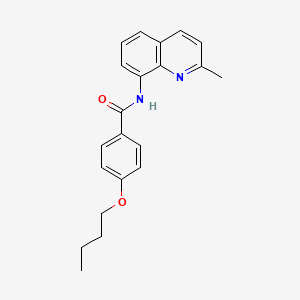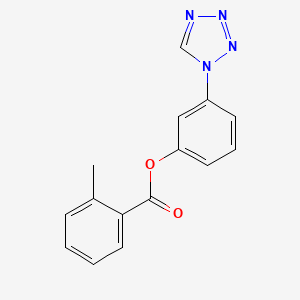![molecular formula C23H20F3N3O B11325335 4-methyl-7-(4-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11325335.png)
4-methyl-7-(4-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-7-(4-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound features a quinazolinone core, which is a bicyclic structure containing nitrogen atoms, and is substituted with methyl, phenyl, and trifluoromethyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-7-(4-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Substitution Reactions: The introduction of the methyl, phenyl, and trifluoromethyl groups can be achieved through various substitution reactions. For instance, the methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide in the presence of a base.
Amination: The amino group can be introduced through nucleophilic substitution reactions using appropriate amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反应分析
Types of Reactions
4-methyl-7-(4-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogenated compounds (e.g., methyl iodide) and bases (e.g., sodium hydride) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazolinone derivatives, while reduction can produce dihydroquinazolinone derivatives.
科学研究应用
4-methyl-7-(4-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or chemical resistance.
作用机制
The mechanism of action of 4-methyl-7-(4-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity.
相似化合物的比较
Similar Compounds
4-methyl-7-(4-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]amino}-quinazolin-5(6H)-one: Lacks the dihydro component.
4-methyl-7-(4-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-4(3H)-one: Different position of the carbonyl group.
Uniqueness
The unique combination of the quinazolinone core with the trifluoromethyl and methylphenyl groups gives 4-methyl-7-(4-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable compound for various applications.
属性
分子式 |
C23H20F3N3O |
|---|---|
分子量 |
411.4 g/mol |
IUPAC 名称 |
4-methyl-7-(4-methylphenyl)-2-[3-(trifluoromethyl)anilino]-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C23H20F3N3O/c1-13-6-8-15(9-7-13)16-10-19-21(20(30)11-16)14(2)27-22(29-19)28-18-5-3-4-17(12-18)23(24,25)26/h3-9,12,16H,10-11H2,1-2H3,(H,27,28,29) |
InChI 键 |
ZXJFNYUNRFCIEB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2CC3=NC(=NC(=C3C(=O)C2)C)NC4=CC=CC(=C4)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-chloro-7-methyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11325267.png)
![N-(2,4-dimethylphenyl)-2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetamide](/img/structure/B11325279.png)

![2-benzyl-7-(2-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11325294.png)
![N-(2-chlorobenzyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11325303.png)

![1-(3-acetylphenyl)-4-(ethylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11325309.png)
![2-(3,4-dimethylphenoxy)-N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11325316.png)
![2-(3,4-dimethylphenoxy)-N-[2-(furan-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide](/img/structure/B11325320.png)

![4-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}phenyl thiocyanate](/img/structure/B11325329.png)
![4-fluoro-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide](/img/structure/B11325339.png)
